molecular formula C29H32N4O3 B11268344 N-(4-ethoxyphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-ethoxyphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11268344
M. Wt: 484.6 g/mol
InChI Key: MJXAKGZNTBWOKG-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes ethoxy and ethylphenyl groups attached to a pyrazoloquinazoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of ethoxy and ethylphenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and ethylphenyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other quinazoline derivatives, such as:

These compounds share a similar quinazoline core but differ in their substituent groups, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C29H32N4O3/c1-5-18-7-9-19(10-8-18)26-25-23(15-29(3,4)16-24(25)34)32-27-22(17-30-33(26)27)28(35)31-20-11-13-21(14-12-20)36-6-2/h7-14,17,26,32H,5-6,15-16H2,1-4H3,(H,31,35)

InChI Key

MJXAKGZNTBWOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)OCC

Origin of Product

United States

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